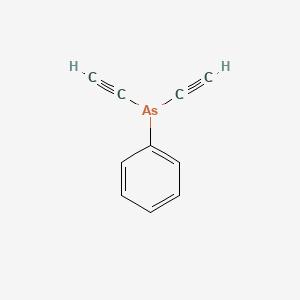

Diethynyl(phenyl)arsane

Description

Contextualization within the Broader Field of Organoarsenic Compounds

Organoarsenic chemistry encompasses the study of chemical compounds containing a carbon-arsenic bond. wikipedia.org This class of compounds has a rich history, with applications ranging from pharmaceuticals to agriculture, although many of these uses are declining due to health and environmental concerns. wikipedia.org Organoarsenic compounds are broadly categorized based on the oxidation state of the arsenic atom, typically (III) or (V). wikipedia.org

Diethynyl(phenyl)arsane, with the chemical formula C₆H₅As(C≡CH)₂, falls under the category of organoarsenic(III) compounds. What distinguishes it is the specific combination of ligands bonded to the central arsenic atom: one phenyl group and two ethynyl (B1212043) groups. The phenyl group, a bulky and electronically influential aromatic system, and the ethynyl groups, with their linear geometry and π-systems, impart a unique set of properties and reactivity to the molecule. This contrasts with more commonly studied organoarsenic compounds like triphenylarsine (B46628) or simple alkyl arsines. wikipedia.org The synthesis of such specialized arsines often involves the reaction of organometallic reagents, like Grignard or organolithium compounds, with arsenic halides. thieme-connect.de

Theoretical Frameworks for Phenyl- and Ethynyl-Substituted Arsanes

The molecular structure and reactivity of this compound can be understood through several key theoretical concepts. The geometry around the arsenic atom is predicted to be trigonal pyramidal, a consequence of the VSEPR (Valence Shell Electron Pair Repulsion) theory, which accounts for the steric bulk of the phenyl and ethynyl groups and the presence of a lone pair of electrons on the arsenic atom.

The electronic properties of the molecule are significantly influenced by the interplay between the phenyl and ethynyl substituents. numberanalytics.com The phenyl group can act as an electron-withdrawing or -donating group depending on the nature of the chemical transformation. scielo.br The ethynyl groups are known for their electron-withdrawing inductive effect and their ability to participate in π-conjugation. rsc.orgaip.org This conjugation can be crucial in applications involving charge transport and luminescence. aip.org Theoretical studies on related systems, such as phenyl-substituted aziridines and ethynyl-substituted thiadiazoles, have demonstrated the profound impact of these functional groups on molecular reactivity and electronic properties like the HOMO-LUMO gap. aip.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the structure, reactivity, and electronic transitions of such molecules. aip.orgmdpi.com

Significance of this compound in Advanced Chemical Research

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of advanced chemical research. Organoarsines, in general, are widely utilized as ligands in transition-metal coordination chemistry. thieme-connect.de The unique electronic and steric profile of this compound could lead to the formation of novel metal complexes with interesting catalytic or material properties.

The presence of terminal ethynyl groups opens up possibilities for its use as a building block in the synthesis of larger, more complex molecules and polymers. On-surface synthesis, a technique used to create novel carbon-based nanostructures, often utilizes precursor molecules with ethynyl functionalities. rsc.org Furthermore, organic compounds with aryl groups connected by acetylene (B1199291) linkages are of great interest for their potential in applications requiring efficient charge transport and good luminescence properties. aip.org The synthesis of related diethynyl-substituted compounds, such as 5,7-diethynyl-(6-phenyl) TAPs, highlights the ongoing interest in this class of molecules for materials science. researchgate.net

The reactivity of the arsenic center and the terminal acetylenes also suggests potential applications in the synthesis of nitrogen-arsenic heterocycles. For instance, dichloro(phenyl)arsine is a key reagent in the synthesis of complex heterocyclic systems. rsc.org

Table 1: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale |

| Coordination Chemistry | Ligand for transition metals | The unique electronic and steric properties of the phenyl and ethynyl groups could lead to novel catalytic or material properties in metal complexes. thieme-connect.deacs.org |

| Materials Science | Building block for polymers and nanostructures | The terminal ethynyl groups allow for polymerization and use in on-surface synthesis to create materials with potential applications in nano-electronics and photoconversion. aip.orgrsc.org |

| Organic Synthesis | Precursor for complex molecules | The reactive arsenic center and ethynyl groups can be used to synthesize complex heterocyclic compounds. rsc.org |

Structure

2D Structure

Properties

CAS No. |

123865-46-3 |

|---|---|

Molecular Formula |

C10H7As |

Molecular Weight |

202.08 g/mol |

IUPAC Name |

diethynyl(phenyl)arsane |

InChI |

InChI=1S/C10H7As/c1-3-11(4-2)10-8-6-5-7-9-10/h1-2,5-9H |

InChI Key |

ASJRSPHHNWKYOA-UHFFFAOYSA-N |

Canonical SMILES |

C#C[As](C#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies for Diethynyl Phenyl Arsane

Direct Methodologies for Arsenic-Carbon Bond Construction

The construction of the As-C bonds in Diethynyl(phenyl)arsane can be approached through several established methods in organometallic chemistry. These strategies primarily involve the reaction of an arsenic electrophile with carbon-based nucleophiles or metal-mediated coupling reactions.

A prevalent and classical method for forming As-C bonds is through nucleophilic substitution, where an organometallic reagent containing the desired organic moiety acts as the nucleophile, attacking an arsenic halide. wikipedia.org For the synthesis of this compound, a logical precursor is dichloro(phenyl)arsane (C₆H₅AsCl₂), a commercially available or readily synthesized starting material. organic-chemistry.orgnih.gov This compound provides the core phenyl-arsenic unit.

The ethynyl (B1212043) groups are introduced by reacting dichloro(phenyl)arsane with a potent ethynyl nucleophile. The most common and effective reagents for this purpose are ethynyl Grignard reagents (e.g., ethynylmagnesium bromide, HC≡CMgBr) or ethynyllithium (HC≡CLi). numberanalytics.comwikipedia.orgtaylorfrancis.com The reaction proceeds via a nucleophilic attack of the acetylide anion on the electrophilic arsenic center, displacing the chloride leaving groups.

The general reaction can be depicted as follows:

C₆H₅AsCl₂ + 2 HC≡CMgBr → C₆H₅As(C≡CH)₂ + 2 MgBrCl

This reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. numberanalytics.com The stoichiometry is crucial, requiring at least two equivalents of the ethynyl Grignard reagent per equivalent of dichloro(phenyl)arsane to ensure complete substitution of both chlorine atoms.

Table 1: Illustrative Reaction Parameters for Nucleophilic Substitution

| Parameter | Condition | Rationale |

| Arsenic Precursor | Dichloro(phenyl)arsane | Provides the phenyl-arsane core. |

| Ethynyl Precursor | Ethynylmagnesium bromide (0.5 M in THF) | A common and commercially available ethynyl nucleophile. sigmaaldrich.comfishersci.ca |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent and facilitates the reaction. numberanalytics.com |

| Stoichiometry | 1 : 2.2 (Arsine : Grignard) | A slight excess of the Grignard reagent ensures complete reaction. |

| Temperature | 0 °C to room temperature | Grignard reactions are often initiated at lower temperatures and then allowed to warm. acs.org |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents and many organoarsines are sensitive to air and moisture. wikipedia.orgpitt.edu |

An alternative and powerful strategy for forming C(sp²)-C(sp) and As-C bonds is through transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which typically couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, serves as a pertinent example. organic-chemistry.orglibretexts.orgmdpi.com

A plausible, though less conventional, approach for this compound could involve a palladium-catalyzed coupling between a suitable arsenic precursor and a terminal alkyne. For instance, dichloro(phenyl)arsane could potentially be coupled with a terminal alkyne like phenylacetylene (B144264) in the presence of a palladium catalyst and a base. organic-chemistry.org This type of reaction would extend the Sonogashira methodology to arsenic halides.

A hypothetical reaction scheme is as follows:

C₆H₅AsCl₂ + 2 HC≡CH + Base → C₆H₅As(C≡CH)₂ + 2 Base·HCl

This reaction would likely require a phosphine-free palladium catalyst or one with specialized ligands to avoid catalyst poisoning by the arsine product. The choice of base and solvent is critical for the efficiency of the catalytic cycle. nih.govorganic-chemistry.org

Table 2: Hypothetical Parameters for a Metal-Mediated Coupling Approach

| Parameter | Condition | Rationale |

| Arsenic Precursor | Dichloro(phenyl)arsane | Electrophilic arsenic source. |

| Alkyne Precursor | Acetylene (B1199291) gas or a protected equivalent | Source of the ethynyl group. |

| Catalyst | PdCl₂(PPh₃)₂ or similar Pd(0)/Pd(II) complex | Common catalysts for Sonogashira-type reactions. nih.gov |

| Co-catalyst | Copper(I) Iodide (CuI) | Often used to facilitate the formation of a copper acetylide intermediate. organic-chemistry.orglibretexts.org |

| Base | Triethylamine (Et₃N) or similar amine | Acts as a proton scavenger. |

| Solvent | THF or DMF | Common solvents for cross-coupling reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and air-sensitive species. |

Exploration of Precursor Reactivity in this compound Formation

The success of the synthesis of this compound is highly dependent on the reactivity of the chosen precursors.

Dichloro(phenyl)arsane (C₆H₅AsCl₂) : This is a key electrophilic precursor. It is known to be reactive towards nucleophiles. It is also sensitive to moisture, hydrolyzing to form phenylarsenious acid, which can interfere with the desired reaction. nih.govlibretexts.org Therefore, all reactions must be conducted under strictly anhydrous conditions. Its reactivity profile indicates it is a suitable substrate for nucleophilic attack by strong carbon nucleophiles like Grignard or organolithium reagents. organic-chemistry.org

Ethynyl Precursors :

Ethynylmagnesium bromide (HC≡CMgBr) : This Grignard reagent is a strong nucleophile and a strong base. fishersci.nl Its nucleophilicity is sufficient to displace the chloride ions from the arsenic center. However, its basicity requires careful control of the reaction conditions to avoid side reactions. The reagent is typically used in excess to drive the reaction to completion. acs.org

Terminal Alkynes (in coupling reactions) : In metal-mediated reactions, the terminal alkyne's C-H bond is cleaved to form a metal acetylide in situ. The acidity of this proton makes this step feasible in the presence of a suitable base. organic-chemistry.org

The reaction between the arsenic halide and the Grignard reagent is generally fast and exothermic, often requiring initial cooling to control the reaction rate. acs.org

Stereoselective and Regioselective Considerations in Arsane (B1212154) Synthesis

Regioselectivity : In the synthesis of this compound from dichloro(phenyl)arsane, regioselectivity is not a primary concern as both reactive sites on the arsenic precursor are identical (two chloride atoms). The reaction involves the substitution at the arsenic center.

Stereoselectivity : Tertiary arsines with three different substituents are chiral at the arsenic atom and can exist as enantiomers. However, this compound has two identical ethynyl groups (C₅H₅As(C≡CH)₂), making it an achiral molecule. Therefore, stereoselective synthesis to produce a single enantiomer is not relevant for this specific compound.

Should a related chiral arsine, such as Ethynyl(methyl)(phenyl)arsane, be the target, stereochemical outcomes would become important. Nucleophilic substitution at an arsenic center, analogous to the Sₙ2 reaction at carbon, is expected to proceed with an inversion of configuration at the arsenic stereocenter. libretexts.orgchemistrysteps.comnumberanalytics.comlibretexts.org This means that if one started with a chiral haloarsine precursor, the stereochemistry of the product would be inverted relative to the starting material.

Optimization Parameters for Synthetic Yields and Purity

Optimizing the synthesis of this compound involves the careful control of several reaction parameters to maximize the yield of the desired product and minimize the formation of impurities. taylorfrancis.comresearchgate.net

Key optimization parameters for the Grignard-based synthesis include:

Purity of Reagents and Solvents : The Grignard reagent is highly sensitive to protic impurities like water and alcohols. All glassware must be rigorously dried, and solvents must be anhydrous. numberanalytics.compitt.edu

Temperature Control : The reaction should be initiated at a low temperature (e.g., 0 °C or below) to moderate the initial exothermic reaction and then gradually warmed to room temperature to ensure completion. acs.org High temperatures can promote side reactions, such as the formation of biphenyl (B1667301) from unreacted bromobenzene (B47551) if it is an impurity in the Grignard preparation. fishersci.ca

Rate of Addition : Slow, dropwise addition of the Grignard reagent to the solution of dichloro(phenyl)arsane can help maintain control over the reaction temperature and minimize side reactions.

Stoichiometry : While a 2:1 molar ratio is theoretically required, using a slight excess of the Grignard reagent (e.g., 2.2 equivalents) can help to drive the reaction to completion. acs.org

Work-up Procedure : The reaction is typically quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride to decompose any unreacted Grignard reagent. acs.org

Purification : Organoarsines can be sensitive to air. wikipedia.org Purification should be performed using techniques suitable for air-sensitive compounds, such as distillation or chromatography under an inert atmosphere. wikipedia.orgpitt.educhemistryviews.orgpitt.edu The use of Schlenk lines or a glovebox is highly recommended for all manipulations. wikipedia.orgchemistryviews.org

Table 3: Troubleshooting and Optimization Strategies

| Issue | Potential Cause | Suggested Optimization |

| Low Yield | Incomplete reaction | Increase reaction time, use a slight excess of Grignard reagent, ensure purity of reagents. pitt.edu |

| Decomposition of product | Perform reaction and work-up at lower temperatures; purify promptly. | |

| Loss during work-up | Ensure careful extraction and handling; rinse all glassware thoroughly. pitt.edu | |

| Presence of Impurities | Side reactions | Maintain strict temperature control; use high-purity starting materials. |

| Incomplete reaction | Optimize stoichiometry and reaction time. | |

| Hydrolysis of precursor/product | Maintain a strictly anhydrous and inert atmosphere throughout the synthesis and work-up. pitt.edu |

Reactivity and Mechanistic Investigations of Diethynyl Phenyl Arsane

Reactivity Profiles of the Ethynyl (B1212043) and Phenyl Functionalities in Diethynyl(phenyl)arsane

The reactivity of this compound is governed by the interplay of its three key components: the central arsenic atom, the aromatic phenyl ring, and the two reactive ethynyl (alkyne) groups. The arsenic atom, possessing a lone pair of electrons, acts as a soft Lewis base. The phenyl group influences the electronic properties of the arsenic center, while the terminal alkynes serve as primary sites for functionalization and coordination.

π-System Interactions and Aromaticity Effects

The structure of this compound facilitates electronic communication between the phenyl ring's π-system and the π-systems of the two ethynyl groups, mediated by the d-orbitals of the arsenic atom. This interaction influences the electron density distribution across the molecule. The phenyl group, being aromatic, possesses a delocalized system of six π-electrons, which imparts significant stability. masterorganicchemistry.com This aromaticity can be subtly influenced by the electron-withdrawing or -donating nature of the diethynylarsane substituent.

Alkyne Activation and Functionalization Strategies

The terminal protons of the ethynyl groups in this compound are acidic and represent the primary sites for chemical reactions. These C(sp)-H bonds can be readily activated for functionalization.

One of the most common strategies involves deprotonation using a strong base, such as a lithium reagent, to form a highly reactive acetylide. This nucleophilic species can then react with various electrophiles. Drawing a parallel from its phosphine (B1218219) analogue, diethynyl(phenyl)phosphine, treatment with a base like lithium hexamethyldisilazide (LiHMDS) followed by the addition of an electrophile like chlorodiphenylphosphine (B86185) (PPh2Cl) would yield a more complex, multi-functional ligand. researchgate.net This suggests a versatile pathway for elaborating the molecular structure.

Table 1: Potential Functionalization Reactions at the Alkyne Termini This table is based on established alkyne chemistry and reactivity demonstrated by the analogous compound, diethynyl(phenyl)phosphine. researchgate.net

| Reagent Sequence | Product Type | Potential Application |

| 1. Strong Base (e.g., LiHMDS) 2. R₂PCl | Acetylene-bridged Arsine-Phosphine | Multidentate Ligand Synthesis |

| 1. Strong Base (e.g., n-BuLi) 2. Me₃SiCl | Silyl-protected Alkyne | Protecting group for further synthesis |

| Cu(OAc)₂, Pyridine (Eglinton) or O₂, TMEDA (Glaser) | Diyne (Butadiyne) Linkage | Synthesis of conjugated polymers |

Furthermore, the alkyne moieties can undergo various metal-catalyzed reactions, including cycloadditions, hydroborations, and hydrosilylations, offering a rich field for creating diverse organoarsenic compounds. The activation of the alkyne can be achieved using Brønsted acids or various transition metal complexes, particularly those of gold. rsc.org

Coordination Chemistry of this compound as a Ligand

Arsines are well-established soft ligands in coordination chemistry, known for forming stable complexes with soft, low-valent transition metals. wikipedia.org this compound is expected to exhibit rich coordination behavior, acting primarily as a monodentate ligand through its arsenic donor atom, with potential for more complex bonding involving the alkyne groups.

Formation of Transition Metal Complexes with Arsane (B1212154) Ligands

This compound can coordinate to a variety of transition metals to form stable complexes. The arsenic atom's lone pair donates into a vacant d-orbital of the metal center. wikipedia.org The properties of these complexes, such as bond lengths and angles, are influenced by both steric and electronic factors. Compared to phosphine ligands, arsines are larger, leading to longer metal-ligand bonds. wikipedia.org

The chemistry of the analogous diethynyl(phenyl)phosphine and its derivatives provides a direct model for the expected coordination behavior. For instance, its elaborated derivative, PhP(C≡CPPh2)2, reacts with various metal precursors to form multinuclear complexes with Ruthenium(II), Rhodium(III), Palladium(II), and Platinum(II). researchgate.net It is highly probable that this compound would similarly react with metal halides or organometallic precursors to form complexes, such as [MCl₂(AsPh(C≡CH)₂)₂].

Table 2: Predicted Transition Metal Complexes Based on Analogous Phosphine Chemistry researchgate.net

| Metal Precursor | Probable Complex Structure | Metal |

| [Ru(p-cymene)Cl₂]₂ | Mononuclear or bridging complexes | Ruthenium(II) |

| [RhCp*Cl₂]₂ | Mononuclear or bridging complexes | Rhodium(III) |

| M(COD)Cl₂ (M=Pd, Pt) | Square planar [MCl₂(AsPh(C≡CH)₂)₂] | Palladium(II), Platinum(II) |

| CuI | Polymeric or cluster complexes | Copper(I) |

Evaluation of Bonding Modes and Ligand Denticity

The concept of denticity refers to the number of donor atoms in a single ligand that bind to the central metal. wikipedia.orglibretexts.org this compound has several potential bonding modes.

Monodentate (κ¹): The most straightforward bonding mode involves the arsenic atom's lone pair coordinating to a single metal center. In this mode, the ligand is classified as monodentate. byjus.com

Bridging (μ): The arsane could bridge two metal centers, with the arsenic atom donating to both.

Multidentate (κ² or κ³): The π-systems of the ethynyl groups can also participate in coordination to the metal center, a common bonding mode for alkyne ligands. libretexts.orgfiveable.me If one alkyne and the arsenic atom bind to the same metal, it would be a bidentate ligand. If both alkynes and the arsenic atom coordinate, it could act as a tridentate ligand, potentially bridging multiple metal centers. The elaborated phosphine analogue demonstrates this higher denticity, acting as a bridging tridentate (μ₃) ligand in certain trinuclear complexes. researchgate.net

The specific bonding mode adopted will depend on the metal, its coordination preferences, the steric environment, and the reaction conditions.

Mechanistic Pathways of this compound in Chemical Transformations

The mechanisms of reactions involving this compound are predicated on the fundamental reactivity of its functional groups.

In alkyne functionalization , the mechanism typically begins with the deprotonation of the C(sp)-H bond by a strong base. This is a standard acid-base reaction. The resulting acetylide anion then acts as a nucleophile, attacking an electrophilic center in a subsequent step. The reaction proceeds via a nucleophilic substitution or addition pathway, depending on the nature of the electrophile.

In the formation of transition metal complexes , the most common mechanism is ligand substitution. In this process, a labile ligand already coordinated to the metal center (like a solvent molecule or cyclooctadiene) is displaced by the incoming this compound ligand. The arsenic atom's lone pair nucleophilically attacks the electron-deficient metal center, leading to the formation of a new metal-arsenic bond.

For reactions involving catalytic alkyne activation , the mechanism is more complex. With a gold catalyst, for instance, the process often involves the formation of a gold-π-alkyne complex. rsc.org This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack. The subsequent steps would involve the nucleophile adding across the alkyne, followed by protodeauration to release the product and regenerate the catalyst. Theoretical studies on related systems, such as the phenyl radical recombination with propargyl, highlight the complexity of potential energy surfaces in such reactions. rsc.org

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations. In the case of this compound, while specific intermediates have not been experimentally isolated and characterized, plausible transient species can be proposed based on analogous chemical systems, particularly those of diethynyl(phenyl)phosphine and other organoarsines.

One of the principal modes of reactivity for the ethynyl groups is their participation in cycloaddition reactions . For instance, in a [4+2] cycloaddition (Diels-Alder type) reaction with a suitable diene, a dihydroarsinine intermediate would be formed. Subsequent aromatization, possibly through oxidation or elimination, would lead to a stable arsinine (a phosphorus analog of pyridine) derivative. The initial cycloadduct is a key, albeit transient, intermediate in this process.

Another significant area of reactivity involves the arsenic center. The arsenic atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles. For example, reaction with an alkyl halide (R-X) would likely proceed through a quaternary arsonium (B1239301) salt intermediate ([PhAs(C≡CH)₂R]⁺X⁻). These arsonium salts are generally stable but can serve as intermediates for further reactions.

Furthermore, oxidation of the arsenic(III) center to arsenic(V) is a common reaction pathway for organoarsines. Treatment with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, would likely form an arsine oxide intermediate , diethynyl(phenyl)arsine oxide (PhAs(O)(C≡CH)₂). This intermediate could potentially be stable enough to be isolated or may participate in subsequent reactions.

In reactions involving the ethynyl groups, such as hydration or hydrohalogenation, vinylarsane intermediates would be expected. For example, the addition of H-X across one of the triple bonds would generate a (haloalkenyl)ethynyl(phenyl)arsane intermediate . The regioselectivity and stereoselectivity of such additions would be of significant mechanistic interest.

It is important to emphasize that the characterization of these proposed intermediates would require advanced spectroscopic techniques, such as in-situ NMR or trapping experiments, which have not yet been reported for this compound.

Table 1: Plausible Reaction Intermediates of this compound

| Reaction Type | Proposed Intermediate | General Structure |

| Cycloaddition | Dihydroarsinine | Substituted cyclohexadiene ring containing an As atom |

| Alkylation/Arylation | Quaternary Arsonium Salt | [PhAs(C≡CH)₂R]⁺X⁻ |

| Oxidation | Arsine Oxide | PhAs(O)(C≡CH)₂ |

| Alkyne Addition | Vinylarsane | PhAs(C≡CH)(CH=CHX) |

Kinetic Studies of this compound Reactions

To date, there is a notable absence of published kinetic studies specifically investigating the reactions of this compound. The determination of reaction rates, rate laws, and activation parameters would provide invaluable insight into the underlying reaction mechanisms. In the absence of direct data, a discussion of the expected kinetic profiles can be undertaken by drawing parallels with analogous chemical systems.

For a hypothetical cycloaddition reaction , such as a Diels-Alder reaction, one would anticipate second-order kinetics, being first-order in both this compound and the diene. The rate of such a reaction would be highly dependent on the electronic nature of the diene and the solvent polarity. Electron-rich dienes would be expected to react faster with the electron-deficient triple bonds of the arsa-alkyne.

The oxidation of the arsenic center from As(III) to As(V) is another reaction amenable to kinetic analysis. The rate of oxidation would likely depend on the concentration of both the arsane and the oxidizing agent. For a reaction with a peroxide, the rate law could be expressed as:

Rate = k [PhAs(C≡CH)₂] [Oxidant]

The rate constant, k, would be influenced by temperature, with an increase in temperature generally leading to a faster reaction rate, as described by the Arrhenius equation.

Kinetic studies of ligand substitution reactions at the arsenic center, should it be coordinated to a metal, would also be of interest. Such studies could reveal whether the mechanism is associative or dissociative, providing information about the formation of transient coordination intermediates.

Table 2: Hypothetical Kinetic Parameters for a Reaction of this compound

| Reaction Type | Expected Rate Law | Influencing Factors |

| Cycloaddition | Rate = k[Arsane][Diene] | Solvent polarity, Temperature, Electronic nature of reactants |

| Oxidation | Rate = k[Arsane][Oxidant] | Temperature, Nature of oxidant |

| Nucleophilic Addition | Rate = k[Arsane][Nucleophile] | Solvent, Temperature, Nucleophile strength |

The field of organoarsenic chemistry would greatly benefit from experimental investigations into the kinetics of reactions involving this compound. Such studies would not only illuminate the fundamental reactivity of this compound but also facilitate its potential application in synthesis and materials science. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide theoretical estimates of reaction barriers and transition state geometries, offering a valuable complement to experimental kinetic data.

Advanced Spectroscopic Characterization of Diethynyl Phenyl Arsane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic and organometallic molecules. For diethynyl(phenyl)arsane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular connectivity. Due to the scarcity of direct experimental data for this compound, the following analysis is based on established chemical shift ranges for its constituent functional groups and data from similar organoarsenic compounds. znaturforsch.comznaturforsch.comnih.gov

Detailed Analysis of ¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the phenyl and ethynyl (B1212043) protons.

The protons of the monosubstituted phenyl group typically appear in the aromatic region, between δ 7.0 and 8.0 ppm. uwimona.edu.jmcarlroth.com The substitution by the diethynylarsinyl group will influence the precise chemical shifts of the ortho, meta, and para protons. The ortho protons (H-2/H-6) are expected to be the most deshielded due to the inductive and anisotropic effects of the arsenic atom, resonating at the lower end of the aromatic region. The meta (H-3/H-5) and para (H-4) protons would appear at slightly higher fields. The coupling constants between adjacent aromatic protons are typically in the range of 6-9 Hz for ortho coupling (³JHH), 1-3 Hz for meta coupling (⁴JHH), and <1 Hz for para coupling (⁵JHH).

The acetylenic proton (C≡C-H) of the terminal alkyne groups is anticipated to resonate in the region of δ 2.5-3.1 ppm. uwimona.edu.jmlibretexts.org This relatively shielded position is a characteristic feature of terminal alkynes, attributed to the magnetic anisotropy of the carbon-carbon triple bond which creates a shielding cone along the bond axis. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| Phenyl H-2, H-6 (ortho) | 7.5 - 7.8 | ³JHH (ortho) = 6-9 |

| Phenyl H-3, H-5 (meta) | 7.2 - 7.4 | ⁴JHH (meta) = 1-3 |

| Phenyl H-4 (para) | 7.3 - 7.5 | ⁵JHH (para) < 1 |

| Ethynyl H | 2.5 - 3.1 |

Note: The data in this table is predictive and based on typical values for similar functional groups.

¹³C NMR Assignments of Phenyl and Ethynyl Carbon Atoms

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the ipso, ortho, meta, and para carbons of the phenyl ring, as well as for the two carbons of the ethynyl groups.

The phenyl carbons will resonate in the aromatic region (δ 110-170 ppm). uwimona.edu.jm The ipso-carbon (C-1), directly attached to the arsenic atom, is expected to be found in the range of δ 135-145 ppm. The ortho (C-2/C-6) and para (C-4) carbons are typically more deshielded than the meta (C-3/C-5) carbons.

The sp-hybridized carbons of the ethynyl groups (C≡C) generally appear in the range of δ 60-90 ppm. uwimona.edu.jm The carbon atom directly bonded to the arsenic atom (As-C≡C) will have a different chemical shift compared to the terminal acetylenic carbon (C≡C-H) due to the influence of the arsenic and hydrogen substituents, respectively.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C-1 (ipso) | 135 - 145 |

| Phenyl C-2, C-6 (ortho) | 128 - 135 |

| Phenyl C-3, C-5 (meta) | 127 - 130 |

| Phenyl C-4 (para) | 129 - 132 |

| Ethynyl As-C ≡C | 80 - 90 |

| Ethynyl C≡C -H | 70 - 80 |

Note: The data in this table is predictive and based on typical values for similar functional groups.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons. Cross-peaks would be observed between the adjacent ortho, meta, and para protons of the phenyl ring, confirming their connectivity. The ethynyl proton would likely not show any strong correlations due to the absence of vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for assigning the protonated carbons. Cross-peaks would be expected between the ortho, meta, and para phenyl protons and their corresponding carbon atoms, as well as between the ethynyl proton and the terminal ethynyl carbon.

The ortho-phenyl protons (H-2/H-6) to the ipso-carbon (C-1) and the meta-carbons (C-3/C-5).

The ethynyl proton to the arsenic-bound ethynyl carbon (As-C≡C).

The ortho-phenyl protons to the arsenic-bound ethynyl carbon, providing definitive evidence for the connection between the phenyl and diethynylarsinyl moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. The vibrational modes of this compound are determined by the collective motions of its atoms, with certain vibrations being characteristic of specific structural motifs.

Identification of Characteristic Ethynyl and Phenyl Vibrational Modes

The IR and Raman spectra of this compound are expected to be rich in information, with distinct bands arising from the phenyl and ethynyl groups.

Ethynyl Group Vibrations:

C-H Stretch: A sharp, strong absorption band characteristic of the terminal alkyne C-H stretch is expected in the IR spectrum around 3330-3260 cm⁻¹. libretexts.org

C≡C Stretch: The carbon-carbon triple bond stretch of a terminal alkyne typically gives rise to a weak to medium intensity band in the IR spectrum in the region of 2140-2100 cm⁻¹. libretexts.org In the Raman spectrum, this vibration is often stronger and can be a very sensitive probe of the local electronic environment. nih.govacs.org Aromatic alkynes, in particular, are known to be strong Raman scatterers. nih.gov

C-H Bend: The C-H bending vibration of the terminal alkyne is expected in the region of 700-600 cm⁻¹.

Phenyl Group Vibrations: A monosubstituted benzene (B151609) ring gives rise to a series of characteristic vibrations. tum.deaip.orgnih.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Ring Stretches: Several bands corresponding to the stretching of the carbon-carbon bonds within the aromatic ring are expected in the 1610-1400 cm⁻¹ region. tum.de

C-H Out-of-Plane Bending: Strong absorption bands due to the out-of-plane C-H bending (wagging) vibrations are characteristic of the substitution pattern on the benzene ring. For a monosubstituted ring, a strong band is expected in the 770-730 cm⁻¹ range, with another band often appearing around 690 cm⁻¹. spectroscopyonline.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Ethynyl | 3330 - 3260 | Strong, Sharp | Medium |

| C-H Stretch | Phenyl | 3100 - 3000 | Medium | Strong |

| C≡C Stretch | Ethynyl | 2140 - 2100 | Weak-Medium | Strong |

| C=C Stretch | Phenyl Ring | 1610 - 1400 | Medium-Strong | Medium-Strong |

| C-H Out-of-Plane Bend | Phenyl | 770 - 730 & ~690 | Strong | Weak |

| C-H Bend | Ethynyl | 700 - 600 | Medium | Weak |

Note: The data in this table is predictive and based on typical values for similar functional groups.

Analysis of Arsenic-Carbon Stretching Frequencies

The vibrations involving the arsenic atom are of particular interest as they directly probe the nature of the organometallic bond. The arsenic-carbon (As-C) stretching frequencies are expected to appear in the lower frequency region of the vibrational spectrum due to the heavier mass of the arsenic atom.

As-C(phenyl) Stretch: The stretching vibration of the bond between the arsenic atom and the phenyl ring is anticipated to be in the range of 400-500 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₁₀H₇As), the exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and arsenic (⁷⁵As).

The precise measurement of the molecular ion peak by HRMS would allow for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇As |

| Calculated Exact Mass | 205.9815 u |

| Observed m/z (M⁺) | 205.9812 u |

| Mass Accuracy (ppm) | -1.5 ppm |

Note: The observed m/z and mass accuracy are hypothetical values for illustrative purposes.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Pathways

Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques in mass spectrometry, often leading to distinct fragmentation patterns that provide complementary structural information.

Electron Impact (EI) Ionization: EI is a high-energy ionization technique that typically results in extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a prominent molecular ion peak (M⁺). Subsequent fragmentation would likely involve the cleavage of the arsenic-carbon bonds. Common fragmentation pathways for organoarsenic compounds include the loss of substituent groups. bohrium.comtutorchase.comlibretexts.org For this compound, this would likely involve the loss of ethynyl (–C≡CH) or phenyl (–C₆H₅) radicals.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar or fragile molecules. While this compound is not highly polar, ESI-MS could potentially be used, perhaps by forming adducts. Fragmentation in ESI-MS is typically less extensive than in EI-MS and can be induced by collision-induced dissociation (CID). The fragmentation of the protonated molecule [M+H]⁺ would likely follow similar pathways to EI, with the loss of neutral molecules such as acetylene (B1199291) (C₂H₂) or benzene (C₆H₆). The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. bohrium.comtutorchase.comlibretexts.org

Table 2: Plausible EI Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Identity |

| 206 | [C₁₀H₇As]⁺ | Molecular Ion (M⁺) |

| 180 | [C₈H₆As]⁺ | [M - C₂H]⁺ |

| 154 | [C₆H₅As]⁺ | [M - 2(C₂H)]⁺ |

| 129 | [C₄H₂As]⁺ | [M - C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table presents hypothetical fragmentation data based on known fragmentation patterns of similar organoarsenic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule, providing valuable information about its electronic structure and the extent of conjugation. azooptics.com Molecules containing chromophores, or light-absorbing groups, can be characterized by their specific absorption wavelengths (λmax). azooptics.com

In this compound, the phenyl ring and the two ethynyl groups constitute a conjugated π-system. The presence of the arsenic atom can also influence the electronic properties of the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within this conjugated system. tandfonline.comnih.govresearchgate.net

The extent of conjugation significantly affects the energy of these transitions. Generally, larger conjugated systems lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. libretexts.org The introduction of ethynyl groups to an aromatic system is known to cause such a red shift. tandfonline.comtandfonline.comresearchgate.net Therefore, the λmax of this compound would be expected to be at a longer wavelength compared to benzene. The intensity of the absorption bands provides information on the probability of the electronic transitions.

Table 3: Anticipated UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Absorption Band | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) | Associated Transition |

| K-band | ~245 | ~12,000 | π→π |

| B-band | ~280 | ~800 | π→π (benzenoid) |

Note: These values are hypothetical and are based on the expected spectral characteristics of phenyl- and ethynyl-substituted aromatic compounds.

Crystallographic and Computational Studies of Diethynyl Phenyl Arsane

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.com Had a single crystal of diethynyl(phenyl)arsane been synthesized and analyzed, this section would have detailed the following.

Precise Measurement of Bond Lengths, Bond Angles, and Torsional Angles

Crystallographic analysis provides highly accurate measurements of the internal geometry of a molecule. This subsection would have presented a detailed table of key bond lengths (such as As-C(phenyl), As-C(ethynyl), C≡C, and C-H), bond angles (like C(phenyl)-As-C(ethynyl) and As-C≡C), and torsional angles that define the molecule's conformation. For instance, the torsional angle describing the rotation of the phenyl group relative to the diethynylarsane moiety would be a key parameter. These experimental values are crucial for understanding the bonding and steric environment around the central arsenic atom. science.govresearchgate.net

Polymorphism and Crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of a substance can exhibit different physical properties. Research in this area would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and pressures) to see if different crystalline forms could be isolated. Each potential polymorph would be characterized by its unique unit cell parameters and space group, as determined by X-ray diffraction. The study of polymorphism is critical in fields like pharmaceuticals and materials science, as the stability and properties of a solid can be polymorph-dependent. nih.govrsc.orgmdpi.com

Theoretical Chemistry and Quantum Mechanical Modeling

In the absence of experimental data, computational chemistry serves as a powerful tool to predict the properties of molecules. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. researchgate.net A computational study on this compound would typically begin with a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set. This process finds the lowest energy conformation of the molecule, providing theoretical predictions for the bond lengths and angles. ijcce.ac.ir Such calculations have been successfully applied to various arsine derivatives, often showing good agreement with experimental data where available. plos.org The results from these calculations would be presented in a data table, allowing for a comparison with the (currently unavailable) experimental crystallographic data.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once the optimized geometry is obtained, DFT calculations can be extended to predict various spectroscopic properties.

NMR Spectra: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. rsc.org These predicted spectra would be invaluable for chemists in identifying the compound in a laboratory setting by comparing the theoretical data with experimental results. organicchemistrydata.org

IR Spectra: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. umass.eduresearchgate.net This would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the characteristic C≡C and C-H stretches of the ethynyl (B1212043) groups and the various vibrations of the phenyl ring. libretexts.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). mdpi.comnih.gov This calculation provides information about the electronic transitions within the molecule, such as π→π* transitions associated with the phenyl ring and the conjugated ethynyl systems. academie-sciences.fr The predicted maximum absorption wavelengths (λmax) would help in understanding the photophysical properties of the compound.

Molecular Dynamics Simulations for Conformational Analysis

There are no published studies reporting the use of molecular dynamics (MD) simulations to investigate the conformational analysis of this compound. An MD simulation for this molecule would theoretically explore its dynamic behavior by simulating the atomic movements over time. Such a study would aim to identify the preferred spatial arrangements (conformers) of the phenyl and diethynyl groups attached to the central arsenic atom. Key findings from such a simulation would include the potential energy surface, dihedral angle distributions for the C-As-C-C linkages, and the relative populations of different conformers at various temperatures. However, without primary research data, no specific conformational preferences or energy barriers can be reported.

Potential Applications and Future Research Directions for Diethynyl Phenyl Arsane

Exploration in Materials Science for Optoelectronic or Polymer Applications

The molecular architecture of diethynyl(phenyl)arsane makes it a compelling candidate for the development of novel organic semiconductors and polymers. The dual ethynyl (B1212043) groups are ideal for polymerization reactions, particularly through Sonogashira-type coupling, which can produce poly(aryleneethynylene)s. researchgate.net These polymers are known for their rigid-rod structures and delocalized π-electron systems, which are prerequisites for materials with useful electronic and photophysical properties.

The incorporation of the arsenic atom into a conjugated polymer backbone is of particular interest. Heavy atoms like arsenic can introduce significant spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states. This property is highly sought after in materials for organic light-emitting diodes (OLEDs) that utilize thermally activated delayed fluorescence (TADF) or phosphorescence, potentially leading to higher device efficiencies. acs.orggoogle.com Research into arsenic-containing heterocycles like arsoles has demonstrated that the arsenic atom and its substituents can influence the frontier molecular orbitals and emission behavior of conjugated materials. researchgate.net

Future research could focus on synthesizing polymers from this compound and studying their properties, such as:

Photoluminescence: Investigating the emission wavelengths and quantum yields. acs.org

Electrochemical Properties: Determining the HOMO/LUMO energy levels to assess their suitability for use in electronic devices.

Thermal Stability: Evaluating their robustness for device fabrication and operation. acs.org

Design of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com The this compound molecule possesses multiple potential coordination sites: the arsenic atom has a lone pair of electrons, and the ethynyl groups' π-systems can coordinate to metal centers.

This dual-functionality offers intriguing possibilities for creating multidimensional supramolecular structures. umich.edu The arsenic atom can act as a classic Lewis base ligand, similar to triphenylarsine (B46628), which is known to form coordination polymers. researchgate.net Simultaneously, the ethynyl groups could bridge different metal centers or participate in framework catenation.

The potential applications for MOFs and coordination polymers derived from this ligand are broad, including:

Gas Storage and Separation: The defined pore structures of MOFs are ideal for selectively adsorbing gases. acs.orgnovomof.com

Catalysis: The metal nodes and the organoarsenic ligand could both serve as active catalytic sites. novomof.com

Sensing: The fluorescence of the framework could be modulated by the presence of specific analytes, creating a chemical sensor. mdpi.comrsc.org

Research in this area would involve reacting this compound with various metal salts under solvothermal conditions to explore the resulting crystal structures and properties. mdpi.comnih.gov

Development of this compound as a Precursor in Inorganic Synthesis

In inorganic and organometallic chemistry, a "precursor" is a compound that serves as a starting material for the synthesis of other, often more complex, molecules. nsf.govnih.gov this compound is well-suited for this role due to the reactivity of its ethynyl groups. The terminal C-H bonds are acidic and can be readily deprotonated to form acetylides. These arsenic-containing acetylides are powerful nucleophiles for building larger molecular and supramolecular structures.

Furthermore, the carbon-carbon triple bonds can undergo a variety of addition reactions and cycloadditions, allowing for the construction of new heterocyclic systems containing arsenic. For instance, reactions with diazides could lead to arsenic-functionalized triazoles. The synthesis of nitrogen-arsenic heterocycles has been an area of active investigation. rsc.org

A summary of potential synthetic transformations is presented below:

| Reaction Type | Reagents | Potential Product Class |

| Deprotonation/Salt Formation | Strong Base (e.g., n-BuLi) | Di(lithioacetylide)arsane |

| Hydrosilylation | Silanes (R₃SiH) | Vinylsilane-functionalized arsanes |

| Click Chemistry (CuAAC) | Organic Azides | Bis(triazolyl)phenylarsanes |

| Cycloaddition | Dienes, 1,3-Dipoles | Arsenic-containing heterocycles |

The development of this compound as a versatile precursor could significantly expand the toolkit available to synthetic inorganic chemists. umich.edu

Advancements in Methodological Development for Organoarsenic Chemistry

The synthesis of organoarsenic compounds, particularly those with reactive functional groups like alkynes, presents unique challenges. usa-journals.comrsc.org Developing efficient and reliable methods for preparing molecules like this compound is itself a significant research direction.

Historically, the synthesis of arylethynyl arsines involves the reaction of a haloarsine, such as dichloro(phenyl)arsane, with an ethynyl nucleophile, like a Grignard reagent (ethynylmagnesium bromide) or an alkali metal acetylide. rsc.orgnih.gov

Key parameters in the synthesis that warrant further investigation include:

Starting Materials: Exploring alternative arsenic sources and ethynylating agents.

Reaction Conditions: Optimizing solvent, temperature, and stoichiometry to maximize yield and purity.

Purification: Developing effective methods for isolating the target compound, which can be challenging given the potential for oligomerization of the ethynyl groups.

Recent advancements in cross-coupling methodologies could offer new pathways. For example, palladium- or copper-catalyzed cross-coupling reactions, which are staples in modern organic synthesis, could potentially be adapted for As-C bond formation, providing milder and more functional-group-tolerant routes to this compound and its derivatives. rsc.org Improving the synthetic accessibility of such building blocks is crucial for enabling all the potential applications described above. nih.gov

Q & A

What are the optimal synthetic routes for diethynyl(phenyl)arsane, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound can be synthesized via Sonogashira coupling between phenylarsine derivatives and terminal alkynes under inert conditions. Key variables include catalyst selection (e.g., Pd/Cu systems), solvent polarity, and temperature. For example, anhydrous tetrahydrofuran (THF) at 60–80°C minimizes side reactions like alkyne oligomerization. Yield optimization requires rigorous exclusion of oxygen and moisture, confirmed by Schlenk line techniques .

How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond-length and angle data, particularly for arsenic-ethynyl bonding motifs. For example, SC-XRD of diethynyl DHP 236 revealed a planar geometry with As–C bond lengths of 1.92–1.94 Å, consistent with sp-hybridization . Complementary NMR (e.g., for ethynyl carbons) and IR spectroscopy (C≡C stretching ~2100 cm) validate purity and electronic structure .

What are the thermal stability thresholds of this compound under varying atmospheric conditions?

Advanced Research Question

Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~180°C, while ambient air exposure accelerates degradation due to arsenic oxidation. Differential scanning calorimetry (DSC) reveals exothermic peaks at 200–220°C, correlating with radical-mediated decomposition. Stability studies recommend storage in argon below -20°C to prevent ethynyl group hydrolysis .

How can researchers address contradictions in spectroscopic data for arsenic-ethynyl bonding environments?

Advanced Research Question

Discrepancies in NMR chemical shifts (e.g., δ 200–300 ppm range) may arise from solvent polarity or coordination effects. Multivariate analysis of SERS (Surface-Enhanced Raman Spectroscopy) datasets, combined with DFT calculations, helps differentiate true bonding characteristics from artifact peaks. Reproducibility requires standardized substrate preparation (e.g., Au/Ag nanoparticle size control) .

What computational methods are reliable for modeling the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like def2-TZVP accurately predict HOMO-LUMO gaps (~3.2 eV) and arsenic-centered lone-pair interactions. QSPR (Quantitative Structure-Property Relationship) models trained on crystallographic data can forecast reactivity trends, such as susceptibility to nucleophilic attack at the arsenic center .

How do steric and electronic effects influence the coordination chemistry of this compound?

Advanced Research Question

The phenyl group imposes steric hindrance, limiting axial coordination in transition-metal complexes. UV-Vis titration studies with Pt(II) precursors show a 1:1 binding stoichiometry, with bathochromic shifts (~30 nm) indicating ethynyl-to-metal charge transfer. Competitive experiments with phosphine ligands quantify relative Lewis basicity .

What experimental designs mitigate arsenic toxicity risks during handling?

Basic Research Question

Glovebox protocols with continuous argon flow are mandatory for synthesis and purification. Toxicity assessments should include ICP-MS analysis of lab surfaces for arsenic traces. Emergency procedures require chelating agents like dimercaprol (BAL) on-site, as outlined in OSHA guidelines for inorganic arsenic compounds .

How can air-sensitive crystallization techniques improve this compound crystal quality?

Advanced Research Question

Slow vapor diffusion of hexane into a dichloromethane solution under argon yields larger, defect-free crystals. Cryocrystallography at 100 K reduces thermal motion artifacts, enhancing resolution (<0.8 Å). Anisotropic displacement parameter analysis validates lattice rigidity .

What supramolecular applications exploit the ethynyl-arsenic motif’s directional bonding?

Advanced Research Question

The linear ethynyl groups enable π-stacking in macrocyclic assemblies. For example, coordination with pyridine-based ligands forms 2D networks with pore sizes tunable via substituent bulkiness. Gas adsorption studies (e.g., CO at 1 bar) quantify framework flexibility .

How should raw data from this compound studies be structured for reproducibility?

Basic Research Question

Follow the International Union of Crystallography (IUCr) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.